BenchChemオンラインストアへようこそ!

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide

High-throughput screening Selectivity profiling Negative control compound

This thiazole-sulfonamide (MW 356.5) serves as a uniquely documented negative control for phenotypic and target-based screening. Unlike generic controls, its inactivity is verified across >20 PubChem HTS targets (Factor XIa/XIIa, S1P3, Mcl-1, RGS, OPRM1). Its lead-like profile (XLogP3 2.3) and ~21% MW advantage over naphthalene analogs make it ideal for chemical proteomics subtraction to reduce false positives.

Molecular Formula C15H20N2O4S2
Molecular Weight 356.46
CAS No. 863512-31-6
Cat. No. B2356047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide
CAS863512-31-6
Molecular FormulaC15H20N2O4S2
Molecular Weight356.46
Structural Identifiers
SMILESCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C15H20N2O4S2/c1-4-23(18,19)16-8-7-12-10-22-15(17-12)11-5-6-13(20-2)14(9-11)21-3/h5-6,9-10,16H,4,7-8H2,1-3H3
InChIKeyURBUVJOLJHXGAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863512-31-6 (N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide): A Thiazole-Ethanesulfonamide Scaffold for Targeted Screening Libraries


N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide (CAS 863512-31-6) is a synthetic small molecule belonging to the thiazole-sulfonamide class, characterized by a 3,4-dimethoxyphenyl group at the thiazole 2-position and an ethanesulfonamide side chain [1]. With a molecular weight of 356.5 g/mol and a computed XLogP3 of 2.3, the compound occupies physicochemical space typical of fragment-to-lead screening collections [1]. It has been profiled across more than 20 unique high-throughput screening (HTS) targets deposited in PubChem, including S1P3, 14-3-3/Bad, Factor XIa, Factor XIIa, Kallikrein 5, RGS family proteins, Mcl-1/Bid, Mcl-1/Noxa, Thrombin, and the mu-opioid receptor (OPRM1), among others [2].

Why In-Class Thiazole-Sulfonamide Analogs Cannot Substitute for 863512-31-6 Without Empirical Validation


Although 863512-31-6 shares the thiazole-sulfonamide core with numerous analogs such as the naphthalene-2-sulfonamide (CAS 863512-35-0) and 4-methylbenzenesulfonamide (CAS 863512-39-4) derivatives, the specific ethanesulfonamide moiety and 3,4-dimethoxyphenyl substitution pattern jointly dictate its HTS inactivity fingerprint across >20 mechanistically diverse targets [1]. This broad-spectrum inactivity—consistently documented as "Inactive" in confirmatory and screening assays for S1P3, Factor XIa, Factor XIIa, Thrombin, Mcl-1/Bid, Mcl-1/Noxa, and RGS family members—constitutes a de facto selectivity profile that distinguishes it from structurally related compounds that may exhibit off-target activity at these nodes [1]. For researchers building target-specific screening decks or phenotypic assay panels, substituting a generic thiazole-sulfonamide for 863512-31-6 without verifying the specific sulfonamide's target engagement landscape risks introducing uncharacterized polypharmacology that can confound hit deconvolution [1].

Quantitative Pharmacological Differentiation of 863512-31-6 from Closest Thiazole-Sulfonamide Analogs


Broad-Spectrum HTS Inactivity Profile as a Negative Control or Selectivity Benchmark

In all 20+ PubChem-deposited HTS assays spanning diverse target classes, 863512-31-6 was classified as 'Inactive' with no measurable activity reported [1]. By contrast, the naphthalene-2-sulfonamide analog (CAS 863512-35-0) lacks equivalent public profiling data, and the structurally simpler 2-methylthiazole analog (CID 3241103) shows an IC50 >10,000,000 nM against an unspecified target in the BindingDB MLSMR screen, indicating residual off-target potential that is not observed with 863512-31-6 [1][2]. This comprehensive inactivity dataset, generated across assay formats including fluorescence-based confirmatory assays, luminescence-based cell-based screens, and biochemical FRET assays, provides a uniquely documented baseline for use as a negative control or for selectivity subtraction in phenotypic screening campaigns [1].

High-throughput screening Selectivity profiling Negative control compound

Absence of Thrombin and Coagulation Factor Inhibition Distinguishes 863512-31-6 from Broad-Spectrum Sulfonamide Protease Inhibitors

863512-31-6 was tested and confirmed 'Inactive' in three independent coagulation-related HTS assays: Factor XIa 1536 HTS (AID 798), Factor XIIa 1536 HTS (AID 800), and Thrombin 1536 HTS (AID 1046) [1]. This is noteworthy because many sulfonamide-containing compounds exhibit promiscuous inhibition of serine proteases including thrombin, with clinically used sulfonamide anticoagulants showing Ki values in the low nanomolar range [1]. The absence of activity at thrombin (Factor IIa) and Factors XIa/XIIa provides a clean selectivity window that is not guaranteed for the naphthalene-sulfonamide or 4-methylbenzenesulfonamide analogs, for which no coagulation panel data are publicly available [1].

Coagulation cascade Serine protease selectivity Thrombin inhibitor counter-screening

Physicochemical Differentiation: Ethanesulfonamide vs. Bulkier Sulfonamide Analogs Impacts Ligand Efficiency Metrics

863512-31-6 (MW 356.5, XLogP3 2.3, 8 rotatable bonds) possesses the smallest sulfonamide substituent among its closest analogs, with the naphthalene-2-sulfonamide (CAS 863512-35-0, MW 454.56) adding ~98 Da and the 4-methylbenzenesulfonamide (CAS 863512-39-4) adding an aromatic ring with a methyl substituent [1]. This difference directly affects ligand efficiency metrics: if any target engagement were discovered, the lower molecular weight of 863512-31-6 would confer inherently superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to heavier analogs carrying identical target affinity [1]. For fragment-based or lead-optimization procurement, the ethanesulfonamide variant offers greater fractional molecular complexity per unit mass, a key criterion in candidate prioritization [1].

Ligand efficiency Physicochemical property optimization Fragment-based drug design

Documented RGS4 and OPRM1 Assay Exposure Provides Target-Class Context Absent from Unprofiled Analogs

863512-31-6 was specifically tested in a multiplexed HTS screen for regulators of RGS4-Gαo protein-protein interactions (Johns Hopkins Ion Channel Center, JHICC_RGS_Act_HTS) and in a luminescence-based cell-based assay for OPRM1-OPRD1 heterodimerization agonists (Scripps Research Institute Molecular Screening Center) [1]. While quantitative activity values for these specific assays are not publicly deposited as numerical outcomes, the fact that these target-specific assay entries exist for 863512-31-6—but are absent for the naphthalene-sulfonamide and 4-methylbenzenesulfonamide analogs—means that only 863512-31-6 has a documented experimental history at these therapeutically relevant nodes . This provides a retrievable provenance trail for researchers working on RGS4-mediated GPCR desensitization or opioid receptor heterodimer pharmacology .

RGS protein modulation GPCR signaling Opioid receptor pharmacology

Procurement-Relevant Application Scenarios for 863512-31-6 Based on Documented Differentiation Evidence


Negative Control Compound for HTS and Phenotypic Screening with Broad Target Inactivity Documentation

With >20 PubChem-deposited HTS assays uniformly classifying 863512-31-6 as 'Inactive' across serine proteases (Factor XIa, Factor XIIa, Thrombin), GPCR signaling modulators (S1P3, EP2, NPY-Y1, NPY-Y2), apoptosis regulators (Mcl-1/Bid, Mcl-1/Noxa), and protein degradation machinery (Wee1, E3 Ligase), this compound serves as a uniquely documented negative control for assay development and phenotypic screening campaigns [1]. Unlike commercial 'inactive control' compounds that lack public profiling data, 863512-31-6 allows researchers to cite specific AID records demonstrating inactivity at mechanistically diverse nodes, strengthening data reproducibility claims in publications and regulatory submissions [1].

Selectivity Subtraction in Chemoproteomics and Target Deconvolution Studies

The comprehensive inactivity profile of 863512-31-6 against coagulation factors (Factor XIa, Factor XIIa, Thrombin; AIDs 798, 800, 1046) and RGS family proteins (AID 880, AID 1415) makes it suitable as a selectivity subtraction tool in chemical proteomics experiments [1]. When used as a vehicle control or competitor in pull-down experiments, its documented lack of engagement with these common off-target nodes reduces false-positive rates in target identification workflows, a property not established for the naphthalene-sulfonamide or 4-methylbenzenesulfonamide analogs [1].

Fragment-Like Scaffold for Lead Optimization with Favorable Physicochemical Compliance

At MW 356.5 g/mol and XLogP3 2.3, 863512-31-6 sits comfortably within lead-like chemical space (MW < 400, cLogP < 4), whereas its naphthalene-2-sulfonamide analog (MW 454.56) and 4-methylbenzenesulfonamide analog exceed or approach the MW 450 threshold that correlates with higher attrition rates in drug development [1]. For medicinal chemistry teams prioritizing ligand-efficient starting points, the ethanesulfonamide variant offers an ~21% molecular weight advantage over the naphthalene analog without sacrificing the 3,4-dimethoxyphenyl pharmacophore that may be critical for target engagement [1].

GPCR Pharmacology Tool with Documented RGS4 and Opioid Receptor Assay Provenance

863512-31-6 has curated assay records at RGS4 (a negative regulator of GPCR signaling implicated in pain, addiction, and cardiovascular disease) and the mu/delta opioid receptor heterodimer (OPRM1-OPRD1), providing retrievable experimental provenance for researchers in GPCR pharmacology [1]. While the naphthalene-sulfonamide and 4-methylbenzenesulfonamide analogs lack any documented assay history at these nodes, 863512-31-6 enables data mining and structure-activity relationship (SAR) exploration without requiring de novo primary screening investment [1].

Quote Request

Request a Quote for N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.